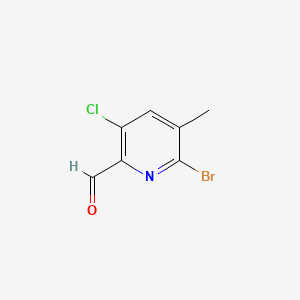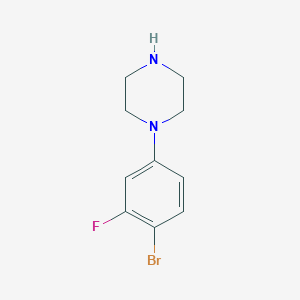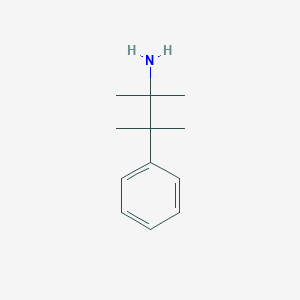
2,3-Dimethyl-3-phenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3-phenylbutan-2-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a phenyl group and two methyl groups attached to the butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-3-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-3-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-phenylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-2-phenylbutan-2-amine
- 3,3-Dimethyl-3-phenylbutan-2-amine
- 2,3-Dimethyl-3-phenylpentan-2-amine
Uniqueness
2,3-Dimethyl-3-phenylbutan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two methyl groups on the butane backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9H,13H2,1-4H3 |
Clave InChI |
CJFLODAZNDASQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


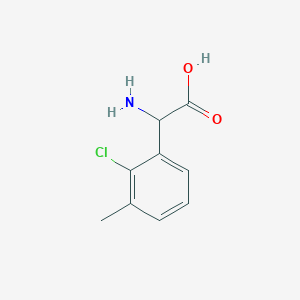
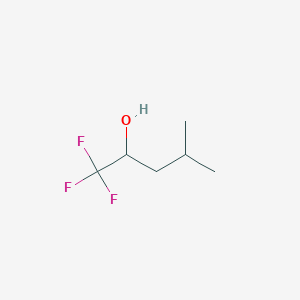
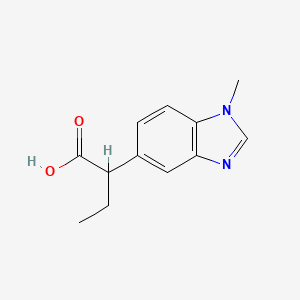
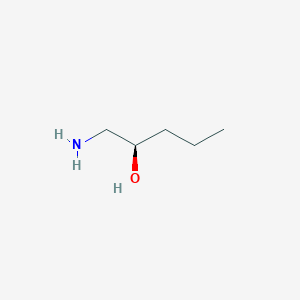
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
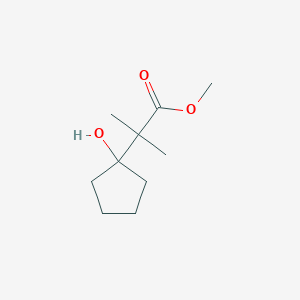
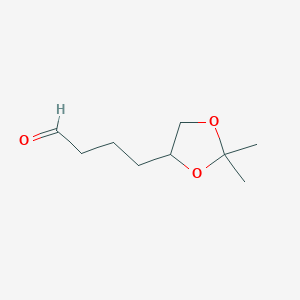
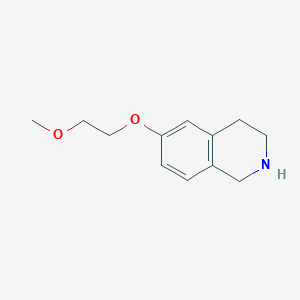
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
